![molecular formula C18H14Br8O4S B14456333 1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] CAS No. 73575-21-0](/img/structure/B14456333.png)
1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone: is a brominated organic compound with the molecular formula C18H14Br8O4S . This compound is known for its flame-retardant properties and is used in various industrial applications to enhance the fire resistance of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone typically involves the bromination of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene. The reaction is carried out in a suitable solvent such as methylene chloride, and the product is isolated by solidification from the reaction solution .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar bromination process, ensuring high purity and stability. The compound is often produced in solid form to enhance its storage stability and flowability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfone group can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the bromine atoms.
Solvents: Methylene chloride is commonly used in the synthesis and reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine could yield an aminated derivative of the original compound .
Applications De Recherche Scientifique
Chemistry:
- Used as a flame retardant in polymers such as polypropylene and polystyrene .
- Acts as a precursor for synthesizing other brominated compounds.
Biology and Medicine:
- Limited direct applications, but its derivatives may be explored for biological activity.
Industry:
Mécanisme D'action
The flame-retardant properties of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .
Comparaison Avec Des Composés Similaires
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulfone
- Tetrabromobisphenol A (TBBPA)
- Hexabromocyclododecane (HBCD)
Uniqueness:
Propriétés
Numéro CAS |
73575-21-0 |
|---|---|
Formule moléculaire |
C18H14Br8O4S |
Poids moléculaire |
965.6 g/mol |
Nom IUPAC |
1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfonyl-2-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C18H14Br8O4S/c19-11-5-9(6-12(20)17(11)29-3-1-15(23)24)31(27,28)10-7-13(21)18(14(22)8-10)30-4-2-16(25)26/h5-8,15-16H,1-4H2 |
Clé InChI |
QNJUJUHEBJQOHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


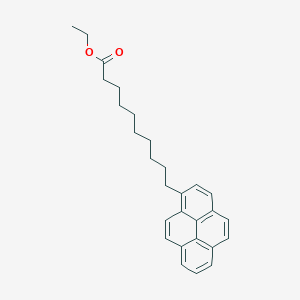
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
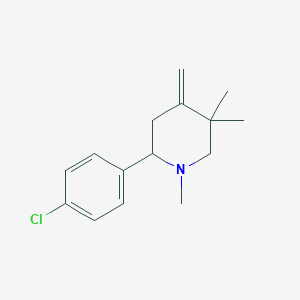
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
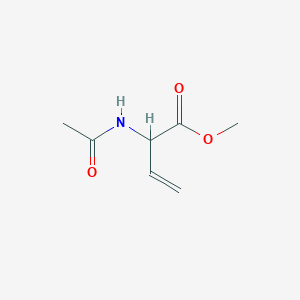
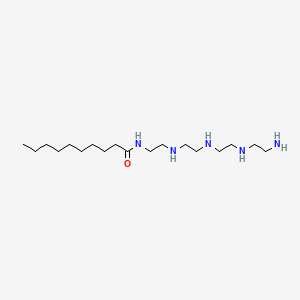
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
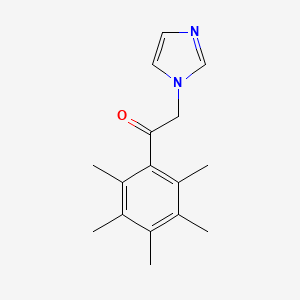
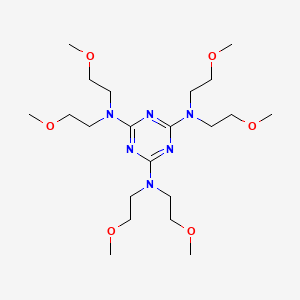
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
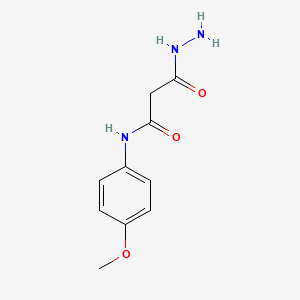
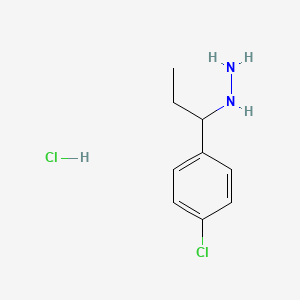
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)

